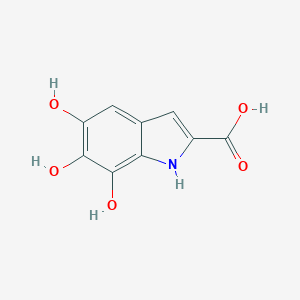
5,6,7-Trihydroxy-1H-indole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7-Trihydroxy-1H-indole-2-carboxylic acid, also known as indole-3-acetic acid (IAA), is a naturally occurring plant hormone that plays a crucial role in regulating plant growth and development. IAA is synthesized in the apical meristem of plants and is transported throughout the plant to regulate various physiological processes.
作用機序
IAA acts by binding to specific receptors on the cell surface, which triggers a cascade of signaling events within the cell. This ultimately leads to changes in gene expression and physiological responses.
生化学的および生理学的効果
IAA has a wide range of biochemical and physiological effects on plants, including promoting cell division and elongation, regulating root growth and development, and stimulating fruit development. IAA also plays a role in regulating plant responses to abiotic and biotic stress.
実験室実験の利点と制限
IAA is widely used in laboratory experiments to study plant growth and development. Its availability and ease of use make it a popular choice for researchers. However, IAA can be difficult to work with due to its instability and sensitivity to light and temperature.
将来の方向性
There are many potential future directions for research on IAA. One area of interest is the role of IAA in plant-microbe interactions, particularly in the context of plant growth-promoting rhizobacteria. Another area of interest is the use of IAA as a tool for crop improvement, such as increasing yield and stress tolerance. Additionally, further research is needed to fully understand the molecular mechanisms underlying IAA signaling and its effects on plant growth and development.
合成法
IAA can be synthesized through several methods, including chemical synthesis, microbial fermentation, and plant tissue culture. Chemical synthesis involves the use of various chemical reagents and catalysts to produce IAA. Microbial fermentation involves the use of microorganisms, such as bacteria and fungi, to produce IAA. Plant tissue culture involves the use of plant cells or tissues to produce IAA.
科学的研究の応用
IAA has been extensively studied for its role in plant growth and development. It has been shown to regulate various physiological processes, including cell division, elongation, and differentiation. IAA also plays a crucial role in plant responses to environmental stimuli, such as light and gravity.
特性
CAS番号 |
130570-39-7 |
|---|---|
製品名 |
5,6,7-Trihydroxy-1H-indole-2-carboxylic acid |
分子式 |
C9H7NO5 |
分子量 |
209.16 g/mol |
IUPAC名 |
5,6,7-trihydroxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO5/c11-5-2-3-1-4(9(14)15)10-6(3)8(13)7(5)12/h1-2,10-13H,(H,14,15) |
InChIキー |
DKYADJYLLZSUSM-UHFFFAOYSA-N |
SMILES |
C1=C2C=C(NC2=C(C(=C1O)O)O)C(=O)O |
正規SMILES |
C1=C2C=C(NC2=C(C(=C1O)O)O)C(=O)O |
同義語 |
1H-Indole-2-carboxylicacid,5,6,7-trihydroxy-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




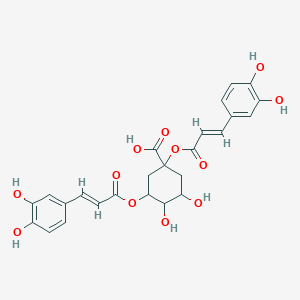
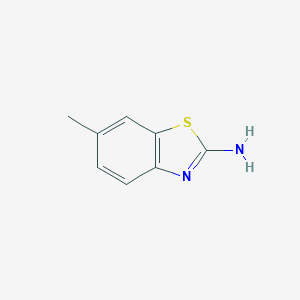
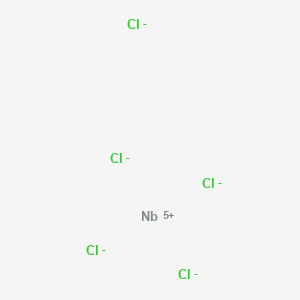
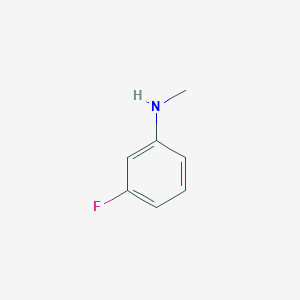
![benzhydryl (6R,7R)-3-methyl-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B160898.png)
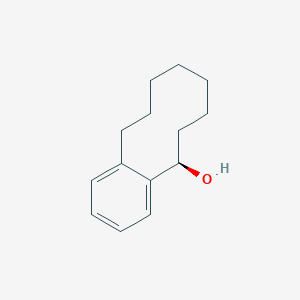
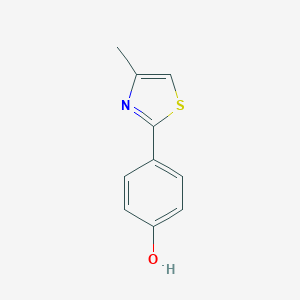
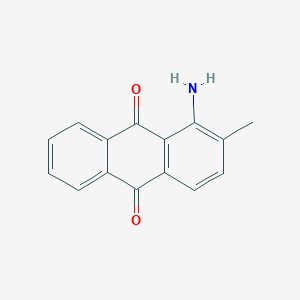
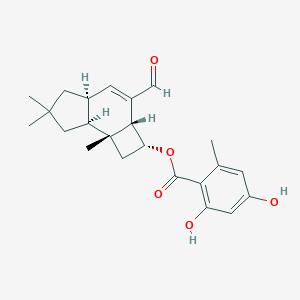
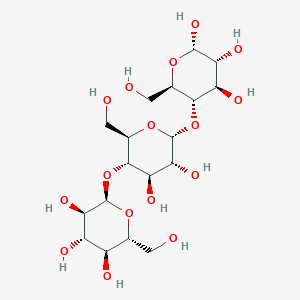
![6,7-Dioxa-2-thiabicyclo[3.2.0]heptane,1-methyl-5-(1-methylethyl)-(9CI)](/img/structure/B160910.png)
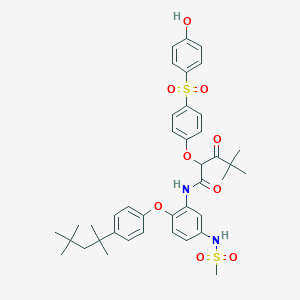
![(17Z,21Z)-25-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,4,9,29-pentahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid](/img/structure/B160914.png)